molecular formula C22H20ClFN2O4S2 B2464255 N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 896320-21-1

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B2464255
CAS No.: 896320-21-1
M. Wt: 494.98
InChI Key: SSPZMACRVOUNFX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 2-(thiophen-2-yl)ethylamine. These intermediates are then subjected to a series of reactions, including sulfonylation, amidation, and coupling reactions, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the benzene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be studied for its efficacy in treating various diseases, particularly those involving inflammation or microbial infections.

Industry

In industrial applications, N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzenesulfonyl)-2-thiophen-2-ylacetamide
  • N-(4-fluorophenyl)-2-thiophen-2-ylacetamide
  • N-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)acetamide

Uniqueness

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is unique due to its combination of sulfonyl, thiophene, and fluorophenyl groups This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S2/c23-16-5-9-18(10-6-16)32(29,30)20(19-2-1-13-31-19)14-26-22(28)21(27)25-12-11-15-3-7-17(24)8-4-15/h1-10,13,20H,11-12,14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPZMACRVOUNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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